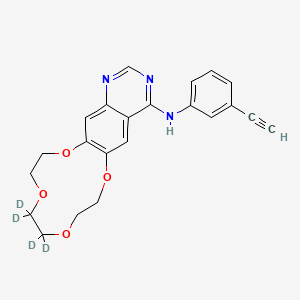

Icotinib-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

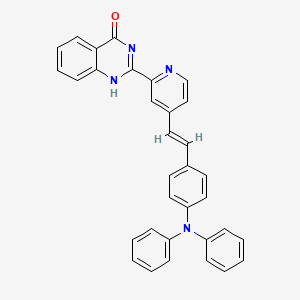

Icotinib-d4 is a deuterium-labeled derivative of Icotinib, a highly selective first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Icotinib. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled version.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Icotinib-d4 involves several key steps:

Amidation Reaction: 2-amino-4,5-difluorobenzoic acid is mixed with an amidation reagent and a catalyst to perform an amidation reaction.

Cyclization Reaction: The obtained 2-amino-4,5-difluorobenzamide is dissolved with a cyclization reagent in a solvent and heated to high temperatures to induce cyclization.

Chlorination Reaction: The resulting 6,7-difluoro-3,4-dihydroquinazoline-4-one undergoes chlorination with a chlorination reagent in a solvent system.

Condensation Reaction: The chlorinated product is then condensed with 3-ethynylaniline in an alkali reagent and solvent system.

Etherification Reaction: Finally, the product undergoes etherification with triethylene glycol in an alkali reagent and solvent system to yield Icotinib.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with stringent control over reaction conditions to minimize impurities and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Icotinib-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Icotinib-d4 is extensively used in scientific research for various applications:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Helps in understanding the metabolic pathways and interactions of Icotinib in biological systems.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Icotinib.

Industry: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

Icotinib-d4, like Icotinib, inhibits the epidermal growth factor receptor tyrosine kinase by binding to the ATP binding site of the receptor. This prevents the receptor from activating the signal transduction cascade that leads to cell proliferation. By blocking this pathway, this compound effectively inhibits the growth of cancer cells that rely on EGFR signaling .

Comparison with Similar Compounds

Similar Compounds

Gefitinib: Another first-generation EGFR tyrosine kinase inhibitor.

Erlotinib: Similar to Icotinib but with different pharmacokinetic properties.

Osimertinib: A third-generation EGFR inhibitor with activity against T790M resistance mutations.

Uniqueness

Icotinib-d4 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound in biological systems is crucial .

Properties

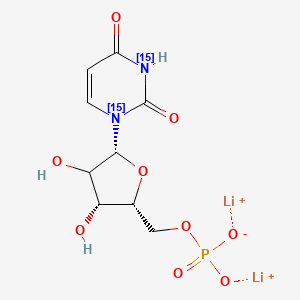

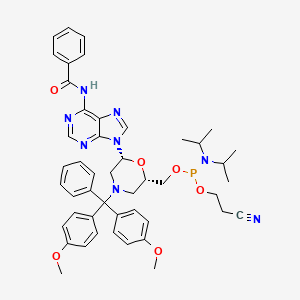

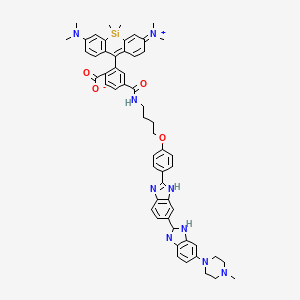

Molecular Formula |

C22H21N3O4 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

6,6,7,7-tetradeuterio-N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine |

InChI |

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)/i6D2,7D2 |

InChI Key |

QQLKULDARVNMAL-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C1(C(OCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC=CC(=C4)C#C)OCCO1)([2H])[2H])[2H] |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)